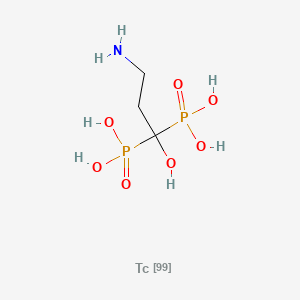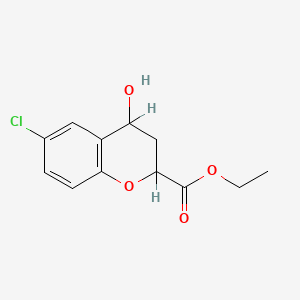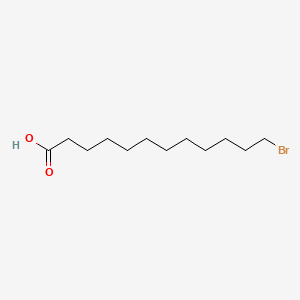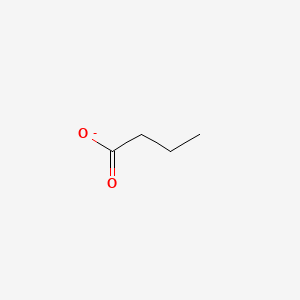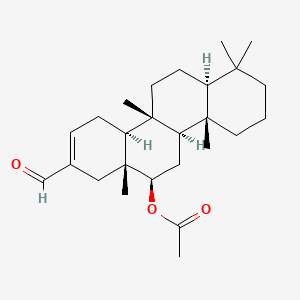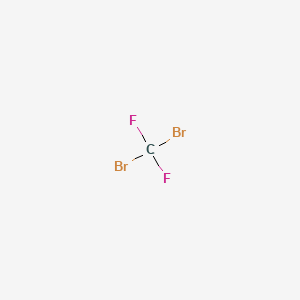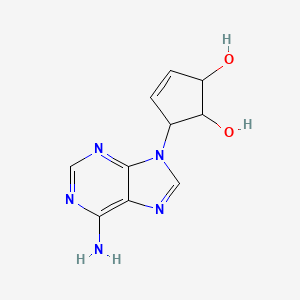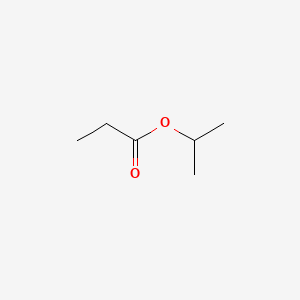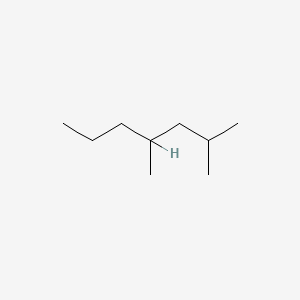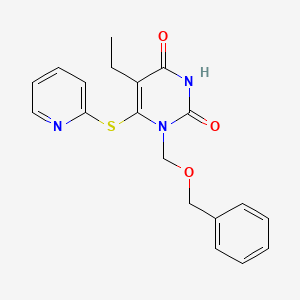
E-BPTU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-BPTU is a complex organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-BPTU typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various functional group transformations to achieve the desired structure. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the pyridinylthio group.
Alkylation: reactions to add the ethyl group.
Protection and deprotection: steps to manage reactive functional groups during the synthesis.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
E-BPTU can undergo various chemical reactions, including:
Oxidation: Conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction of the pyridinylthio group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of E-BPTU involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Thio-substituted pyrimidines: Compounds with sulfur-containing groups attached to the pyrimidine ring.
Uniqueness
E-BPTU is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
153562-59-5 |
|---|---|
Molecular Formula |
C19H19N3O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-ethyl-1-(phenylmethoxymethyl)-6-pyridin-2-ylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H19N3O3S/c1-2-15-17(23)21-19(24)22(13-25-12-14-8-4-3-5-9-14)18(15)26-16-10-6-7-11-20-16/h3-11H,2,12-13H2,1H3,(H,21,23,24) |
InChI Key |
NFYXXBIRONUIPP-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=N3 |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=N3 |
Key on ui other cas no. |
153562-59-5 |
Synonyms |
1-benzyloxymethyl-5-ethyl-6-(alpha-pyridylthio)uracil E-BPTU NSC 648400 NSC-648400 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


